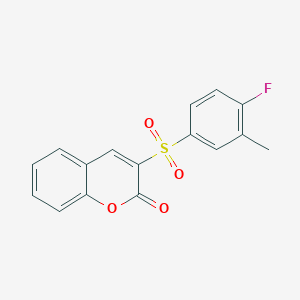

3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one

Description

3-(4-Fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative featuring a 4-fluoro-3-methylbenzenesulfonyl substituent at the 3-position of the coumarin core. Coumarins are benzopyrone derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Properties

IUPAC Name |

3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO4S/c1-10-8-12(6-7-13(10)17)22(19,20)15-9-11-4-2-3-5-14(11)21-16(15)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQFZNXAGGOCLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one typically involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

Introduction of the 4-fluoro-3-methylbenzenesulfonyl Group: The chromenone core is then subjected to a sulfonylation reaction using 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form quinone derivatives.

Reduction: Reduction of the chromenone core can yield dihydrochromenone derivatives.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrochromenone derivatives.

Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

Research Findings and Implications

- Sulfonyl vs. Heterocyclic Groups: Sulfonyl derivatives generally exhibit higher metabolic stability than heterocyclic analogs (e.g., oxazole, thiazolidinone) due to reduced susceptibility to enzymatic hydrolysis .

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance binding to hydrophobic enzyme pockets, while hydrophilic groups (e.g., -OH) improve solubility but may reduce bioavailability .

- Biological Activity : The target compound’s 4-fluoro-3-methylbenzenesulfonyl group may offer a balance between lipophilicity and solubility, making it a candidate for further antimicrobial or anti-inflammatory testing .

Biological Activity

3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one, a synthetic compound belonging to the class of chromones, has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, particularly the presence of a sulfonyl group and a fluoro-substituted aromatic ring, enhance its potential pharmacological properties. This article aims to explore the biological activity of this compound, summarizing key findings from various studies.

Structural Characteristics

The compound is characterized by:

- Chromone Backbone : A bicyclic structure that is fundamental to its biological activity.

- Sulfonyl Group : Enhances solubility and reactivity with biological targets.

- Fluoro Substitution : Increases lipophilicity and stability, potentially improving bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Demonstrated effectiveness against various bacterial strains. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines, including leukemia and solid tumors. |

| Anti-inflammatory | Potential to reduce inflammation markers in vitro and in vivo. |

| Antioxidant | Scavenges free radicals, contributing to cellular protection. |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, inhibiting their function.

- Cellular Signaling Modulation : Interactions with receptors may alter signal transduction pathways involved in cell proliferation and apoptosis.

- Free Radical Scavenging : The chromone structure contributes to antioxidant activity by neutralizing reactive oxygen species.

Anticancer Activity

A study evaluating the anticancer properties of this compound revealed significant cytotoxicity against leukemia cell lines (IC50 values ranging from 0.94 µM to 18.8 µM) . This suggests that the compound may induce apoptosis through mechanisms not yet fully understood but possibly involving caspase activation.

Antimicrobial Properties

Another investigation highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

Research has shown that this compound can downregulate pro-inflammatory cytokines in cell cultures, suggesting a role in managing inflammatory diseases . This effect was attributed to its ability to inhibit pathways associated with inflammation.

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methoxyflavone | Flavonoid structure | Antioxidant, anticancer |

| 7-Hydroxychromone | Hydroxy group instead of methoxy | Antioxidant, anti-inflammatory |

| 3-(4-fluorophenyl)sulfonyl-6-methoxy-2H-chromen-2-one | Similar sulfonyl and methoxy groups | Antimicrobial, anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.